4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile is an organic compound that features a piperidine ring, a benzonitrile group, and an isobutylsulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Isobutylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using isobutylsulfonyl chloride under basic conditions.
Attachment of the Benzonitrile Group: The final step involves the coupling of the piperidine derivative with a benzonitrile precursor, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: It can be used in the development of advanced materials with specific electronic or mechanical properties.
Biological Research: The compound may serve as a probe or ligand in studies involving protein-ligand interactions or cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isobutylsulfonyl group can enhance the compound’s binding affinity and specificity for certain targets, while the piperidine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)pyridine Derivatives: These compounds share the piperidine ring and have been studied for their anticoagulant effects.
Benzofuran Derivatives: These compounds have similar structural features and are known for their biological activities, including anticancer and antiviral properties.
Uniqueness
4-(3-(4-(Isobutylsulfonyl)piperidin-1-yl)-3-oxopropyl)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the isobutylsulfonyl group distinguishes it from other piperidine derivatives, potentially enhancing its solubility and stability.
Properties
IUPAC Name |
4-[3-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-15(2)14-25(23,24)18-9-11-21(12-10-18)19(22)8-7-16-3-5-17(13-20)6-4-16/h3-6,15,18H,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOSKTNYCVNRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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